1-(4-ALLYLPIPERAZINO)-2-(2-CHLORO-4-FLUOROPHENOXY)-1-ETHANONE
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Overview
Description
1-(4-ALLYLPIPERAZINO)-2-(2-CHLORO-4-FLUOROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(2-CHLORO-4-FLUOROPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkyl halide.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction using 2-chloro-4-fluorophenol.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through an acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-ALLYLPIPERAZINO)-2-(2-CHLORO-4-FLUOROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(2-CHLORO-4-FLUOROPHENOXY)-1-ETHANONE would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Binding to Receptors: The compound could bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: The compound could inhibit the activity of specific enzymes, affecting various biochemical pathways.
Interaction with DNA/RNA: The compound could interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ALLYLPIPERAZINO)-2-(2-CHLORO-4-METHOXYPHENOXY)-1-ETHANONE
- 1-(4-ALLYLPIPERAZINO)-2-(2-CHLORO-4-BROMOPHENOXY)-1-ETHANONE
- 1-(4-ALLYLPIPERAZINO)-2-(2-CHLORO-4-IODOPHENOXY)-1-ETHANONE
Uniqueness
1-(4-ALLYLPIPERAZINO)-2-(2-CHLORO-4-FLUOROPHENOXY)-1-ETHANONE is unique due to the presence of the fluorine atom on the phenoxy group, which can significantly affect its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O2/c1-2-5-18-6-8-19(9-7-18)15(20)11-21-14-4-3-12(17)10-13(14)16/h2-4,10H,1,5-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMYFXICLZHDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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